molecular formula C22H27NO3 B11599926 4-isopropoxy-N-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)benzamide

4-isopropoxy-N-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)benzamide

Cat. No.: B11599926
M. Wt: 353.5 g/mol
InChI Key: YSEQEZOSVQPSHW-UHFFFAOYSA-N
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Description

4-isopropoxy-N-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)benzamide: is a chemical compound with the following structure:

C16H21NO4\text{C}_{16}\text{H}_{21}\text{NO}_4 C16​H21​NO4​

It consists of a benzene ring, an isopropoxy group, and a tetrahydro-2H-pyran moiety. The compound’s systematic IUPAC name is 4-Oxo-4-{[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]amino}butanoic acid .

Preparation Methods

Synthesis:: The synthetic route involves the reaction of (4-phenyltetrahydro-2H-pyran-4-yl)amine with an appropriate acid chloride (e.g., benzoyl chloride) in the presence of a base (such as triethylamine). The resulting amide is then treated with isopropyl alcohol to form the final compound.

Industrial Production:: Industrial production methods typically employ large-scale reactions using optimized conditions. specific industrial processes for this compound are not widely documented.

Chemical Reactions Analysis

Reactions::

    Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of carboxylic acid derivatives.

    Reduction: Reduction of the carbonyl group may yield the corresponding alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen or the isopropoxy carbon.

Common Reagents and Conditions::

    LiAlH4: Used for reduction reactions.

    Acid chlorides: Employed in the initial amide formation.

    Triethylamine: A common base for amide synthesis.

Major Products:: The major products depend on the specific reaction conditions. Potential products include the reduced alcohol, various amide derivatives, and substituted compounds.

Scientific Research Applications

    Medicine: Investigated for potential pharmaceutical applications due to its structural features.

    Chemical Biology: Used as a probe in studies related to amide-based interactions.

    Industry: Limited information exists regarding industrial applications.

Comparison with Similar Compounds

    Similar Compounds:

Properties

Molecular Formula

C22H27NO3

Molecular Weight

353.5 g/mol

IUPAC Name

N-[(4-phenyloxan-4-yl)methyl]-4-propan-2-yloxybenzamide

InChI

InChI=1S/C22H27NO3/c1-17(2)26-20-10-8-18(9-11-20)21(24)23-16-22(12-14-25-15-13-22)19-6-4-3-5-7-19/h3-11,17H,12-16H2,1-2H3,(H,23,24)

InChI Key

YSEQEZOSVQPSHW-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)NCC2(CCOCC2)C3=CC=CC=C3

Origin of Product

United States

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